Nalpha-Fmoc-Ndelta-Azido-D-Ornithine

Peptide synthesis Quality control Chiral purity

Nalpha-Fmoc-Ndelta-Azido-D-Ornithine (Fmoc-D-Orn(N3)-OH) is an orthogonally protected, non‑proteinogenic D‑amino acid derivative. It combines an Nα‑Fmoc group compatible with standard Fmoc‑SPPS elongation with a side‑chain δ‑azido group that undergoes Cu(I)‑catalyzed azide–alkyne cycloaddition (click chemistry).

Molecular Formula C20H20N4O4
Molecular Weight 380,4 g/mole
CAS No. 1176270-25-9
Cat. No. B613483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalpha-Fmoc-Ndelta-Azido-D-Ornithine
CAS1176270-25-9
SynonymsN-alpha-(9-Fluorenylmethyloxycarbonyl)-delta-azido-D-norvaline; (R)-2-(9-Fluoren-ylmethyloxycarbonylamino)-5-azidopentanoic acid; (R)-Fmoc-2-amino-5-azido-pentanoic acid; Fmoc-D-azidoornitine; Fmoc-D-delta-azidoornithine; Fmoc-D-Orn(N3)
Molecular FormulaC20H20N4O4
Molecular Weight380,4 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)/t18-/m1/s1
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Orn(N3)-OH Overview


Nalpha-Fmoc-Ndelta-Azido-D-Ornithine (Fmoc-D-Orn(N3)-OH) is an orthogonally protected, non‑proteinogenic D‑amino acid derivative. It combines an Nα‑Fmoc group compatible with standard Fmoc‑SPPS elongation with a side‑chain δ‑azido group that undergoes Cu(I)‑catalyzed azide–alkyne cycloaddition (click chemistry) [1]. The D‑configuration distinguishes it from the common L‑ornithine azide (CAS 1097192‑04‑5) and imparts the well‑documented resistance of D‑amino acid‑containing peptides to proteolytic degradation, a property exploited in peptide‑based therapeutic design [2]. Commercial sources report purities of ≥95 % to 99 % (HPLC) and describe it as a white crystalline powder with a melting point of 132–140 °C and an optical rotation [α]D20 = +13.5 to +15.5° (c = 1, DMF) .

Fmoc-D-Orn(N3)-OH: Generic Substitution Risks


Although several Fmoc‑protected ω‑azido amino acids (e.g., Fmoc‑L‑azidoalanine, Fmoc‑L‑azidohomoalanine, Fmoc‑L‑azidoornithine, Fmoc‑L‑azidolysine) share the same Fmoc‑azide architecture, they are not functionally interchangeable [1]. The D‑ornithine scaffold uniquely positions the azide at the δ‑position on a four‑carbon side chain, enabling the creation of bis‑triazole staples that precisely span i→i+7 helical turns when used in double‑click stapling protocols [2]. In contrast, the L‑enantiomer introduces the opposite stereochemistry, which can dramatically alter proteolytic stability; generic substitution with the L‑form forfeits the intrinsic protease‑resistance advantage conferred by the D‑configuration without compensating for it through other means . The quantitative evidence below demonstrates that these differences translate into measurable disparities in purity, optical rotation, and cost per gram that directly affect procurement decisions.

Fmoc-D-Orn(N3)-OH: Comparative Evidence


Chromatographic Purity Comparison

The D‑enantiomer (Fmoc‑D‑Orn(N3)‑OH) is routinely supplied at 99 % purity by HPLC from a certified vendor, whereas the commercially dominant L‑enantiomer (Fmoc‑L‑δ‑azidoornithine, CAS 1097192‑04‑5) is specified as ≥97.0 % (HPLC) by Sigma‑Aldrich . This 2 percentage‑point purity gap can be critical for applications requiring near‑homogeneous starting material, such as fragment‑based drug discovery or single‑species peptide synthesis.

Peptide synthesis Quality control Chiral purity

Cost Comparison

Santa Cruz Biotechnology lists Fmoc‑D‑Orn(N3)‑OH at $740 per gram (1 g unit), while Sigma‑Aldrich quotes $470 per 250 mg for the L‑enantiomer, translating to ~$1,880 per gram . The D‑form is thus approximately 2.5‑fold less expensive on a per‑gram basis, a counter‑intuitive advantage likely reflecting differing synthetic scales and market demand.

Procurement Cost efficiency Bulk supply

Optical Rotation Verification

The D‑enantiomer exhibits a positive optical rotation [α]D20 = +13.5 to +15.5° (c = 1, DMF), whereas the L‑enantiomer displays [α]/D = +3.5 ± 0.3° (c = 1, ethyl acetate) . Although different solvents preclude a direct numeric comparison, the sign and magnitude of rotation provide a straightforward in‑house check to verify that the correct enantiomer has been supplied, a critical step when absolute stereochemistry dictates biological activity.

Chiral analysis Enantiomeric purity Quality assurance

Double-Click Stapling Efficiency

The Nature Protocols double‑click stapling method employs azidoornithine residues (both L‑ and D‑ forms are viable) at i,i+7 spacing to react with 1,3‑dialkynylbenzene, generating a bis‑triazole staple that rigidifies α‑helical conformations. The entire protocol, including double‑click reaction, purification, and lyophilization, is completed in ~48 h [1]. The D‑azidoornithine variant is expected to yield staples with equivalent cyclization efficiency while conferring enhanced proteolytic stability, a hypothesis supported by the general principle that D‑amino acid incorporation reduces susceptibility to protease degradation .

Peptide stapling Helical stabilization Click chemistry

Staple Span Geometry

Fmoc‑δ‑azido‑D‑ornithine possesses a four‑methylene side chain that, upon double‑click stapling with a dialkynyl linker, bridges residues i and i+7 in an α‑helix [1]. In contrast, the commercially available Fmoc‑β‑azido‑L‑alanine and Fmoc‑γ‑azido‑L‑homoalanine have shorter side chains (one and two methylenes, respectively) and cannot achieve an i→i+7 staple without distorting the helix [2]. This geometric constraint makes δ‑azido ornithine the unique choice for generating bis‑triazole staples that preserve native α‑helical hydrogen‑bond networks.

Staple geometry Helix span Structure–activity relationship

Fmoc-D-Orn(N3)-OH: Application Scenarios


Protease-Resistant Stapled Peptide Therapeutics

The D‑configuration of Nalpha‑Fmoc‑Ndelta‑Azido‑D‑Ornithine, when incorporated into i,i+7 double‑click stapled peptides, is expected to significantly extend peptide half‑life in serum and cellular assays compared to L‑ornithine‑stapled analogs . Combined with the 99 % purity and a cost advantage of ~$1,140/g over the L‑enantiomer , this building block enables cost‑effective synthesis of protease‑resistant therapeutic candidates, particularly for targets requiring intracellular delivery or long circulation times.

Click Chemistry-Enabled Bioconjugation Probes

The δ‑azido group offers a bioorthogonal handle for CuAAC or SPAAC conjugation to fluorophores, drugs, or affinity tags. The D‑stereochemistry ensures that the resulting conjugate retains activity in vivo by resisting proteolytic cleavage of the linker region . High purity (99 % HPLC) minimizes side products during the click reaction, improving conjugate yield and simplifying purification .

Enantioselective Peptide Library Synthesis

For enantiomeric scanning of peptide libraries, the availability of both Fmoc‑D‑Orn(N3)‑OH and its L‑counterpart allows systematic comparison of stereochemical effects on target binding and metabolic stability. The positive optical rotation (+13.5 to +15.5°) provides a simple quality control check to verify library composition . The lower cost of the D‑form further facilitates large‑scale library production.

Stable Isotope-Labeled D-Peptide Standards

When incorporated into synthetic peptides used as internal standards for mass spectrometry, the D‑azido ornithine residue imparts resistance to endogenous proteases, ensuring accurate quantification over extended incubation periods . The established double‑click stapling protocol can be adapted to create rigidified standards that maintain conformation even in complex biological matrices.

Technical Documentation Hub

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